1,2-Dihydrospiro[indole-3,3'-oxolane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydrospiro[indole-3,3’-oxolane]: is a spirocyclic compound that features a unique structure where an indole ring is fused with an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydrospiro[indole-3,3’-oxolane] typically involves the use of phosphine-catalyzed [4 + 1] annulation reactions. One common method is the reaction of Morita–Baylis–Hillman carbonates with oxindole-derived α,β-unsaturated imines. This reaction proceeds under mild conditions and yields the desired spirocyclic compound in moderate to good yields .
Industrial Production Methods
While specific industrial production methods for 1,2-Dihydrospiro[indole-3,3’-oxolane] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydrospiro[indole-3,3’-oxolane] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxindole derivatives, reduced spirocyclic compounds, and substituted indole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Dihydrospiro[indole-3,3’-oxolane] has several applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1,2-Dihydrospiro[indole-3,3’-oxolane] involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, depending on its structural modifications. The exact molecular targets and pathways involved vary based on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dihydrospiro[indoline-3,3’-pyrrol]
- 2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]
- Dispiro[indoline-3,3’-pyrrolo[2,1-a]isoquinoline]
Uniqueness
1,2-Dihydrospiro[indole-3,3’-oxolane] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications, distinguishing it from other similar spirocyclic compounds .
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
spiro[1,2-dihydroindole-3,3'-oxolane] |
InChI |
InChI=1S/C11H13NO/c1-2-4-10-9(3-1)11(7-12-10)5-6-13-8-11/h1-4,12H,5-8H2 |
InChI Key |
JLKSCGKKIWNBDH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC12CNC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.